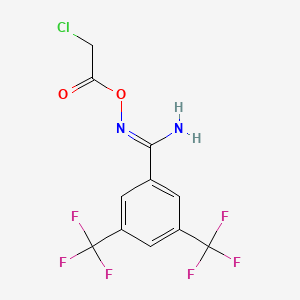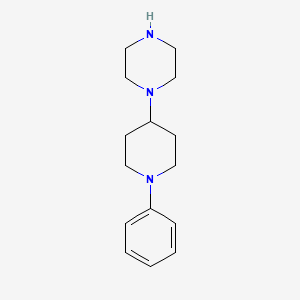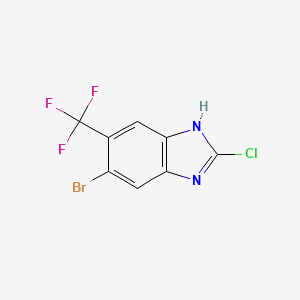
2,4-bis(Benzyloxy)-6-chloropyrimidine
Descripción general
Descripción
The compound “2,4-bis(Benzyloxy)-6-chloropyrimidine” belongs to the class of organic compounds known as pyrimidines and pyrimidine derivatives. These are aromatic heterocyclic compounds containing a pyrimidine ring, which is a six-member aromatic heterocycle made up of two nitrogen atoms (at positions 1 and 3) and four carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound like this would be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and X-ray crystallography . These techniques can provide information about the compound’s molecular formula, the positions of the atoms, the types of chemical bonds, and the overall shape of the molecule.Chemical Reactions Analysis
The chemical reactions involving “this compound” would depend on the specific conditions and reagents used. Pyrimidines can undergo a variety of reactions, including substitutions, additions, and ring-opening reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, and spectral properties . These properties can be predicted using computational methods or determined experimentally.Aplicaciones Científicas De Investigación
2,4-bis(Benzyloxy)-6-chloropyrimidine has been extensively studied for its potential applications in various fields. The compound has been reported to exhibit antitumor activity and has been tested against different cancer cell lines. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Mecanismo De Acción
Target of Action
The primary target of 2,4-bis(Benzyloxy)-6-chloropyrimidine is the Heat Shock Protein 90 (HSP90) . HSP90 is a molecular chaperone that plays an essential role in cancer occurrence and development . It is involved in the regulation of the conformation and quality of client proteins .
Mode of Action
This compound acts as an inhibitor of HSP90 . It binds to the N-terminus of HSP90, leading to significant degradation of the client proteins AKT and ERK . This interaction results in a lower level of the heat shock response compared to tanespimycin (17-AAG), another HSP90 inhibitor .
Biochemical Pathways
The inhibition of HSP90 by this compound affects the AKT and ERK pathways . These pathways are crucial for cell survival and proliferation, especially in cancer cells. The degradation of AKT and ERK proteins disrupts these pathways, potentially leading to the inhibition of cancer cell growth .
Pharmacokinetics
Its effectiveness at micromolar concentrations suggests it may have good bioavailability
Result of Action
The result of this compound’s action is the inhibition of cell proliferation . It exhibits antiproliferative activity against multiple breast cancer cell lines . This is likely due to the disruption of the AKT and ERK pathways, which are essential for cell survival and proliferation .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of 2,4-bis(Benzyloxy)-6-chloropyrimidine is its potential use as a fluorescent probe for the detection of metal ions. The compound is also relatively easy to synthesize and has been reported to exhibit good antitumor activity. However, one of the limitations of the compound is its poor solubility in water, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 2,4-bis(Benzyloxy)-6-chloropyrimidine. One of the areas of interest is the development of more efficient synthesis methods for the compound. Another area of interest is the study of the compound's potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential applications in cancer therapy.
Conclusion
In conclusion, this compound is a pyrimidine derivative that has gained significant attention in the scientific research community due to its potential applications in various fields. The compound has been synthesized using different methods and has been studied for its potential use as a fluorescent probe for the detection of metal ions and its antitumor activity. Further studies are needed to fully understand the compound's mechanism of action and its potential applications in cancer therapy.
Safety and Hazards
Propiedades
IUPAC Name |
4-chloro-2,6-bis(phenylmethoxy)pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN2O2/c19-16-11-17(22-12-14-7-3-1-4-8-14)21-18(20-16)23-13-15-9-5-2-6-10-15/h1-11H,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHHDDCRCEQHMEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=NC(=N2)OCC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(Z)-3-[5-amino-2-[5-(trifluoromethyl)pyridin-2-yl]sulfanylphenyl]prop-2-enoic acid](/img/structure/B3042952.png)
![[(E)-(5-methyl-2-propan-2-ylidenecyclohexylidene)amino] 2,6-difluorobenzoate](/img/structure/B3042953.png)
![3-{5-[3,5-Di(trifluoromethyl)phenyl]-2-furyl}-1-(2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B3042954.png)

![4-chloro-3-nitrobenzyl N-[3-(2-chlorophenyl)-5-methylisoxazol-4-yl]carbamate](/img/structure/B3042958.png)
![2-bromo-N-(5-{[2,6-dinitro-4-(trifluoromethyl)phenyl]thio}-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B3042960.png)

![2-{[3-(3-chloro-4-fluorophenyl)prop-2-ynyl]oxy}tetrahydro-2H-pyran](/img/structure/B3042962.png)
![N'-{[1-(dichloromethyl)-2,3-dihydro-1H-inden-2-yl]carbonyl}-4-fluoro-N',3,5-trimethylbenzenesulphonohydrazide](/img/structure/B3042964.png)
![2-({2-[5-(2,4-Difluorophenyl)-2-furyl]-2-oxoethyl}thio)pyridinium-1-olate](/img/structure/B3042967.png)



